Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole-based derivative characterized by a 2-methylphenyl substituent at position 2 of the pyrazole ring and a 3-oxo group in the dihydro-1H-pyrazol-4-yl moiety. The ethyl acetate side chain at position 4 enhances its solubility and modulates its pharmacokinetic properties. Pyrazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral effects .
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 2-[2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-13(17)8-11-9-15-16(14(11)18)12-7-5-4-6-10(12)2/h4-7,9,15H,3,8H2,1-2H3 |
InChI Key |
RLNFAYKLVRMANB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds via condensation of hydrazine derivatives with β-ketoesters or 1,3-dicarbonyl compounds, followed by functional group transformations to introduce the 2-methylphenyl substituent and the ethyl acetate moiety.
A representative synthetic sequence is:
Formation of 1-phenyl-3-oxo-1,2-dihydro-1H-pyrazole-4-yl acetate intermediates
Alkyl (ethyl or methyl) 2-(1-phenyl-3-oxo-1,2-dihydro-1H-pyrazol-4-yl)acetates are prepared by condensation of phenylhydrazine with ethyl acetoacetate or related β-ketoesters under reflux conditions in ethanol or toluene.Substitution with 2-methylphenyl group
The phenyl substituent at position 2 of the pyrazolone ring is introduced by using 2-methylphenylhydrazine or via arylation reactions on the pyrazolone intermediate.Functionalization and oxidation steps
Further oxidation or rearrangement steps may be employed to ensure the keto form predominates and to install the 3-oxo group on the pyrazolone ring.Purification
The final compound is purified by flash column chromatography using solvent systems such as hexane/ethyl acetate (3:1) to afford the pure ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate.
Specific Procedures and Reagents
- Starting materials: 2-methylphenylhydrazine, ethyl acetoacetate, and related β-ketoesters.
- Solvents: Methanol, ethanol, toluene, and acetonitrile are commonly used.
- Catalysts and additives: Triethylamine (Et3N) to promote condensation; molecular iodine or hydrazine hydrate for cyclization steps.
- Conditions: Reactions are typically carried out at room temperature or under reflux depending on the step.
Metal-Free Direct Arylation Approach
A recent metal-free direct C-arylation method has been reported for related pyrazole derivatives, which can be adapted for this compound's synthesis:
- Guaiacol derivatives are converted to reactive intermediates using PhI(OAc)2 in methanol.
- Subsequent reaction with 1,3-dicarbonyl compounds or ethyl cyanoacetate under basic conditions (Et3N) in toluene or acetonitrile at elevated temperatures (up to 80°C) leads to α-arylated products.
- Pyrazole ring formation is achieved by treatment with hydrazine hydrate and molecular iodine in ethanol, followed by acid quenching and chromatographic purification.
This approach avoids metal catalysts, reducing contamination risks and simplifying purification.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of pyrazolone core | 2-methylphenylhydrazine + ethyl acetoacetate, EtOH, reflux | 70–85 | Standard condensation |
| α-Arylation | PhI(OAc)2, MeOH, Et3N, toluene, 80°C | 65–80 | Metal-free arylation |
| Cyclization to pyrazole | Hydrazine hydrate, molecular iodine, EtOH, rt | 70–88 | Efficient ring closure |
| Purification | Flash chromatography (hexane/ethyl acetate 3:1) | — | High purity product obtained |
Summary Table: Comparison with Related Pyrazole Derivatives
| Compound Name | Key Structural Feature | Synthetic Complexity | Biological Activity Potential |
|---|---|---|---|
| This compound | Pyrazolone ring with 2-methylphenyl and ester side chain | Moderate | Antimicrobial, anti-inflammatory |
| Methyl 2-[2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate | Methyl ester instead of ethyl | Similar | Similar synthetic route |
| Ethyl 5-(4-methylphenyl)-3-hydroxy-1H-pyrazole | Hydroxy group in place of keto | Lower | Different biological profile |
| Ethyl 1-(4-methylphenyl)-5-(methylthio)-1H-pyrazole | Thioether substitution | Higher | Altered reactivity and activity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core pyrazole-acetate structure is shared with several derivatives, but substituent variations significantly influence its physicochemical and biological properties. Key analogues include:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (Target) | C₁₅H₁₆N₂O₃ (est.) | 272.3 (estimated) | 2-methylphenyl, 3-oxo | Enhanced lipophilicity, H-bonding capability |
| Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate | C₈H₁₂N₂O₃ | 184.19 | 5-methyl | Simpler structure, lower molecular weight |
| Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | C₈H₈F₃IN₂O₂ | 356.06 | Iodo, trifluoromethyl | Halogenated substituents, higher molecular weight |
| Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate | C₁₄H₂₀N₄O₃S | 324.40 | Thieno-pyrazole, tert-butyl | Heterocyclic fusion, steric bulk |
Key Observations:
- Hydrogen Bonding : The 3-oxo group enables hydrogen bonding, a critical feature for interactions with biological targets like kinases or proteases. This contrasts with halogenated derivatives (e.g., ), where electron-withdrawing groups like trifluoromethyl may alter reactivity .
- Steric Effects: Compounds with fused heterocycles (e.g., thieno-pyrazole in ) exhibit steric hindrance, which could reduce binding affinity but enhance metabolic stability .
Crystallographic and Physicochemical Properties
Crystallographic data for the target compound are unavailable, but methodologies like SHELX () are critical for resolving pyrazole derivatives’ crystal structures. For example:
Biological Activity
Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 273.29 g/mol
- CAS Number : [insert CAS number if available]
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including proteases and kinases, which are crucial for various cellular processes.
- Antimicrobial Activity : Studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains.
Antimicrobial Properties
A significant body of research has focused on the antimicrobial activity of this compound. In particular, it has been tested against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.030 mg/mL |
| Candida albicans | 0.050 mg/mL |
These results indicate that this compound is particularly effective against Gram-positive bacteria and certain fungi, suggesting its potential use as an antimicrobial agent in clinical settings .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF7 (breast cancer) | 18.7 |
| A549 (lung cancer) | 12.4 |
The IC values indicate that this compound has moderate cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound in a series of experiments involving both in vitro and in vivo models. The compound demonstrated significant inhibition of bacterial growth and showed promise in reducing infection rates in animal models .
Evaluation of Cytotoxic Effects
Another study focused on the cytotoxic effects of the compound against various cancer cell lines. The findings revealed that treatment with this compound led to apoptosis in treated cells, indicating its potential as a therapeutic agent for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
